molecular formula C14H14N2O2 B14034705 ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate

ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate

Cat. No.: B14034705
M. Wt: 242.27 g/mol
InChI Key: FFFCFTPDIOMVAH-UHFFFAOYSA-N
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Description

Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This specific compound is characterized by the presence of a cyanomethyl group at the 1-position, a methyl group at the 3-position, and an ethyl ester group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a cyanoacetylation reaction. This involves the reaction of the indole derivative with a cyanomethylating agent, such as ethyl cyanoacetate, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indole ring with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The cyanomethyl group can enhance binding affinity and specificity.

    Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the indole core and substituents.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyanomethyl)-3-methylindole: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 1-(cyanomethyl)-indole-2-carboxylate: Lacks the methyl group at the 3-position, which can influence its steric and electronic properties.

    3-Methylindole-2-carboxylate: Lacks the cyanomethyl group, which can significantly alter its chemical reactivity and biological activity.

Uniqueness

Ethyl 1-(cyanomethyl)-3-methyl-1H-indole-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyanomethyl group enhances its potential as a pharmacophore, while the ethyl ester group improves its solubility and facilitates its incorporation into various chemical reactions.

Properties

IUPAC Name

ethyl 1-(cyanomethyl)-3-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)13-10(2)11-6-4-5-7-12(11)16(13)9-8-15/h4-7H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFCFTPDIOMVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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